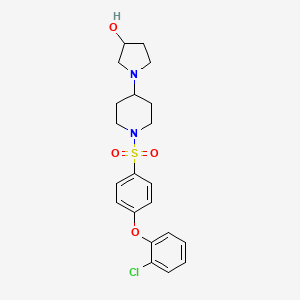

1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol" is a chemically complex molecule that appears to be related to a family of compounds with sulfonyl and piperidine groups. These compounds have been studied for various biological activities, including antimicrobial and anticancer properties, as well as for their potential as enzyme inhibitors and calcium channel blockers.

Synthesis Analysis

The synthesis of related sulfonyl-piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine . Additionally, hemiaminals can be used as substrates for sulfur ylides to synthesize functionalized pyrrolidines and piperidines with high enantioselectivity . The synthesis of 1-(arylsulfonyl)pyrrolidines from phenols also indicates a method for creating sulfonyl-piperidine compounds under mild conditions .

Molecular Structure Analysis

The molecular structure of sulfonyl-piperidine derivatives has been characterized using various spectroscopic techniques, including 1H-NMR, IR, and elemental analysis . X-ray crystallography has been employed to determine the crystal structure of similar compounds, revealing details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-piperidine compounds includes their ability to undergo substitution reactions. For instance, O-substituted derivatives of sulfonyl-piperidine can be synthesized by coupling with different electrophiles in the presence of sodium hydride and dimethyl formamide . The acid-catalyzed reaction with phenols to form 1-(arylsulfonyl)pyrrolidines is another example of the chemical transformations these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-piperidine derivatives are influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. These modifications can significantly affect the biological activity of the compounds, as seen in their antimicrobial efficacy . The stereoselective behavior of these compounds, as studied in the context of L-type calcium channel blockers, also highlights the importance of stereochemistry in their function . Furthermore, the introduction of different functional groups can lead to potent agonistic activity on specific receptors, such as the human beta(3)-adrenergic receptor .

Scientific Research Applications

Structural and Electronic Properties

- Anticonvulsant compounds with structures similar to 1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol show distinct electronic and structural characteristics. X-ray diffraction studies of related compounds reveal details about the inclination of the phenyl ring, delocalization of the nitrogen lone pair, and orientation of the piperidine-like group, which are crucial for their pharmacological properties (Georges et al., 1989).

Modification of Side Chains in Antagonists

- The modification of the piperidine moiety, similar to that in this compound, in certain receptor antagonists can significantly affect their antiviral potency and pharmacokinetics. Substituting with electron-deficient aromatics and varying the methylene group can balance these properties (Lynch et al., 2003).

Synthesis and Crystal Structure Analysis

- The synthesis of compounds with structures similar to this compound has been achieved through specific chemical reactions. X-ray crystallography provides insights into their molecular structures, revealing aspects like the chair conformation of the piperidine ring and intermolecular hydrogen bonding patterns (Girish et al., 2008).

Antimicrobial Activity

- Certain derivatives of this compound have been studied for their antimicrobial properties. These studies include synthesizing specific derivatives and evaluating their efficacy against bacterial and fungal pathogens, highlighting the influence of substitutions on the rings on antibacterial activity (Vinaya et al., 2009).

Inhibitors of Blood Platelet Aggregation

- Related compounds to this compound have been identified as inhibitors of blood platelet aggregation. This research explores the structure-activity relationships and the potential use of these compounds in cardiovascular health (Grisar et al., 1976).

Mechanism of Action

Target of Action

Similar compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, such as the suzuki–miyaura (sm) coupling reaction .

Result of Action

Similar compounds have shown significant inhibition of parasite growth, suggesting potential antiplasmodial activity .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name |

1-[1-[4-(2-chlorophenoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c22-20-3-1-2-4-21(20)28-18-5-7-19(8-6-18)29(26,27)24-13-9-16(10-14-24)23-12-11-17(25)15-23/h1-8,16-17,25H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFXLWJCDXQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B3014439.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)